4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Brand Name: Vulcanchem
CAS No.: 2640881-10-1
VCID: VC11816109
InChI: InChI=1S/C22H31N5O/c1-19-18-21(26-14-16-28-17-15-26)24-22(23-19)27-12-10-25(11-13-27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3)N4CCOCC4
Molecular Formula: C22H31N5O
Molecular Weight: 381.5 g/mol

4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

CAS No.: 2640881-10-1

Cat. No.: VC11816109

Molecular Formula: C22H31N5O

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine - 2640881-10-1

Specification

CAS No. 2640881-10-1
Molecular Formula C22H31N5O
Molecular Weight 381.5 g/mol
IUPAC Name 4-[6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C22H31N5O/c1-19-18-21(26-14-16-28-17-15-26)24-22(23-19)27-12-10-25(11-13-27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3
Standard InChI Key XSFCETMVPMJJDY-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3)N4CCOCC4
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3)N4CCOCC4

Introduction

The compound 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic organic molecule that belongs to the class of heterocyclic compounds. It features a pyrimidine core substituted with a morpholine group and a piperazine derivative. Compounds of this type are often investigated for their potential pharmacological applications, including receptor modulation, enzyme inhibition, and antimicrobial or anticancer activities.

Structural Features

The molecular structure of this compound incorporates:

  • Pyrimidine Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

  • Morpholine Substitution: A morpholine group at the 4-position of the pyrimidine ring, contributing hydrophilic properties.

  • Piperazine Derivative: A piperazine ring substituted with a 3-phenylpropyl chain at one nitrogen atom, enhancing lipophilicity and receptor-binding potential.

  • Methyl Group: A methyl substituent at the 6-position of the pyrimidine ring.

These structural components suggest potential bioactivity due to the combination of hydrophilic and lipophilic regions, enabling interaction with diverse biological targets.

Synthesis

The synthesis of compounds like 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves:

  • Formation of the Pyrimidine Core: Using precursors such as substituted ureas or amidines in cyclization reactions.

  • Introduction of Substituents:

    • Morpholine is introduced through nucleophilic substitution.

    • Piperazine derivatives are added via alkylation or reductive amination.

  • Final Assembly: Sequential coupling reactions under controlled conditions to ensure regioselectivity.

Potential Biological Activity

Compounds with similar structural motifs have demonstrated activities such as:

  • Receptor Modulation: Piperazine derivatives are known ligands for serotonin, dopamine, and adrenergic receptors.

  • Antimicrobial Properties: Pyrimidines exhibit antibacterial and antifungal activities.

  • Anticancer Potential: Heterocyclic compounds with pyrimidine cores are often kinase inhibitors targeting cancer pathways.

Analytical Characterization

Characterization techniques for this compound include:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) NMR to confirm chemical shifts corresponding to the morpholine, piperazine, and pyrimidine groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak for confirmation of molecular weight.

  • Infrared (IR) Spectroscopy:

    • Identification of functional groups such as NH (piperazine), C=N (pyrimidine), and C-O (morpholine).

  • X-ray Crystallography:

    • Determination of crystal structure for precise bond angles and distances.

Research Applications

This compound's unique structure makes it a candidate for:

  • Drug discovery programs targeting G-protein-coupled receptors (GPCRs).

  • Studies on enzyme inhibition, particularly kinases or proteases.

  • Development as a ligand in receptor-binding assays.

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